molecular formula C21H19ClFN3O2S B2380783 (4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone CAS No. 1359320-11-8

(4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2380783
CAS RN: 1359320-11-8
M. Wt: 431.91
InChI Key: DOMJVUHDNAMMJM-UHFFFAOYSA-N
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Description

(4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C21H19ClFN3O2S and its molecular weight is 431.91. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Labeling and Analysis

A fluorophore related to the chemical structure of interest, 6-Methoxy-4-quinolone, has been identified for its strong fluorescence in a wide pH range, making it suitable for biomedical analysis. It exhibits strong fluorescence with a large Stokes' shift in aqueous media, maintaining high stability against light and heat. This fluorophore has potential applications as a fluorescent labeling reagent, demonstrating efficient determination of carboxylic acids after derivatization (Hirano et al., 2004).

Antitumour Activity

Research on compounds with a morpholino group has shown distinct inhibition on the proliferation of cancer cell lines, including A549, BGC-823, and HepG-2. A study focusing on 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone revealed its antitumor potential, indicating the broader relevance of morpholino compounds in cancer treatment (Tang & Fu, 2018).

Tubulin Polymerization Inhibition

Compounds related to the quinoline structure have been explored for their cytotoxic activity against human cancer cell lines, particularly focusing on their ability to inhibit tubulin polymerization. Among these, specific quinoline derivatives showed significant antiproliferative activity and induced apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents (Srikanth et al., 2016).

Computational Studies and Docking

Computational and docking studies on compounds featuring a thiazol and thiophene structure, which share functional groups with the chemical of interest, have been conducted to understand their antibacterial activity. These studies provide insights into the molecular interactions and potential biological targets of similar compounds, aiding in the development of new therapeutic agents (Shahana & Yardily, 2020).

Fluoroionophores for Metal Ion Detection

Quinoline-containing compounds have been utilized as fluoroionophores, showing efficient fluorescence-based detection of metal ions. Their binding properties and selectivity for certain metal ions make them valuable tools in environmental monitoring and analytical chemistry applications (Casnati et al., 2003).

Non-Covalent Interaction Studies

Investigations into the crystal packing of 1,2,4-oxadiazole derivatives, related by functional group similarity, have highlighted the role of non-covalent interactions such as lone pair-π interaction and halogen bonding. These studies are essential for understanding the structural stability and molecular assembly of pharmaceutical compounds, contributing to drug design and synthesis (Sharma et al., 2019).

properties

IUPAC Name

[4-(5-chloro-2-methoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2S/c1-28-19-5-2-13(22)10-18(19)25-20-15-11-14(23)3-4-17(15)24-12-16(20)21(27)26-6-8-29-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMJVUHDNAMMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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